molecular formula C11H17NO B12209458 Ethyl[1-(4-methoxyphenyl)ethyl]amine

Ethyl[1-(4-methoxyphenyl)ethyl]amine

Cat. No.: B12209458
M. Wt: 179.26 g/mol
InChI Key: NLJNVQDKFQHJCK-UHFFFAOYSA-N
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Description

Ethyl[1-(4-methoxyphenyl)ethyl]amine ( 873545-50-7) is a chiral amine compound with the molecular formula C 11 H 17 NO and a molecular weight of 179.26 g/mol . As a secondary amine, it serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research . Compounds with similar structural motifs, featuring an ethylamine substitution on a methoxyphenyl ring, are frequently employed in the synthesis of more complex molecules, such as those investigated as pharmaceutical impurities . For instance, a structurally related amine is used in the study of Tamsulosin impurities, highlighting the relevance of such chemicals in the development and quality control of active pharmaceutical ingredients (APIs) . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-ethyl-1-(4-methoxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO/c1-4-12-9(2)10-5-7-11(13-3)8-6-10/h5-9,12H,4H2,1-3H3

InChI Key

NLJNVQDKFQHJCK-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C1=CC=C(C=C1)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Ethyl[1-(4-methoxyphenyl)ethyl]amine and Analogs

The construction of the target molecule most commonly begins with the aromatic ketone, 4-methoxyacetophenone, and proceeds via reductive amination. Alternative multistep routes from other aromatic precursors provide additional synthetic flexibility.

Reductive amination stands as the most direct and efficient method for synthesizing this compound. wikipedia.org This one-pot reaction involves the condensation of 4-methoxyacetophenone with ethylamine (B1201723) to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. orgoreview.com This approach is widely favored in chemical synthesis for its operational simplicity and efficiency. wikipedia.org

Reductive Amination Strategies

Optimization of Reaction Parameters (e.g., molar ratios, acid catalysts, reducing agents)

The successful execution of the reductive amination of 4-methoxyacetophenone with ethylamine is highly dependent on the careful optimization of several key reaction parameters.

Molar Ratios: The reaction between the ketone and amine to form the imine is an equilibrium process. To shift the equilibrium toward the product, an excess of the amine (ethylamine) is often employed.

Acid Catalysts: The formation of the imine intermediate is typically catalyzed by a mild acid. youtube.com The reaction is favored under weakly acidic conditions (pH 4-5), which are sufficient to protonate the hydroxyl group of the initial hemiaminal adduct, facilitating its elimination as water. youtube.com Excessively strong acidic conditions are detrimental as they can lead to the protonation of the ethylamine nucleophile, rendering it unreactive.

Reducing Agents: The choice of reducing agent is critical and dictates whether the reaction can be performed in a single step (direct) or requires two separate steps (indirect). nih.gov Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for direct reductive amination because it is a selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the less reactive ketone starting material under mildly acidic conditions. chemistrysteps.comchemistrysteps.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a milder and less toxic alternative that has gained popularity for its high efficiency and selectivity, often used in solvents like 1,2-dichloroethane (B1671644) (DCE). nih.gov Other reducing systems, such as catalytic hydrogenation (H₂ over catalysts like Pd/C), can also be employed to reduce the imine. organic-chemistry.org

Table 1: Comparison of Reducing Agents for Reductive Amination of 4-Methoxyacetophenone

Reducing AgentTypical ConditionsAdvantagesConsiderations
Sodium Cyanoborohydride (NaBH₃CN) Methanol (B129727), pH 4-5Allows for one-pot reaction; selective for iminium ion over ketone. orgoreview.comyoutube.comToxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 1,2-Dichloroethane (DCE), +/- Acetic AcidMild, non-toxic, high yields, broad substrate scope. nih.govMoisture sensitive.
Sodium Borohydride (NaBH₄) MethanolInexpensive and readily available.Can reduce the starting ketone; typically used in a two-step (indirect) process. nih.gov
Catalytic Hydrogenation (H₂/Catalyst) H₂ gas, Pd/C, PtO₂, Raney Ni, various solvents"Green" method with water as the only byproduct.Requires specialized pressure equipment; catalyst can be pyrophoric.
Mechanistic Considerations of Imine Formation and Reduction

The mechanism of reductive amination proceeds through two distinct stages: imine formation and subsequent reduction. wikipedia.org

Imine Formation: The process begins with the nucleophilic attack of the nitrogen atom of ethylamine on the electrophilic carbonyl carbon of 4-methoxyacetophenone. This forms a tetrahedral intermediate known as a hemiaminal. Under mild acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the corresponding imine, N-[1-(4-methoxyphenyl)ethylidene]ethanamine, or its protonated form, the iminium cation. orgoreview.com

Imine Reduction: The iminium cation is highly electrophilic and readily accepts a hydride (H⁻) from a reducing agent like NaBH₃CN or NaBH(OAc)₃. chemistrysteps.com The hydride attacks the carbon of the C=N bond, cleaving the pi-bond and forming the final secondary amine product, this compound. chemistrysteps.com Alternatively, in catalytic hydrogenation, the imine is reduced on the surface of a metal catalyst.

The synthesis of amines via the catalytic hydrogenation of nitriles is a well-established industrial process, though it is most commonly employed for the production of primary amines. thieme-connect.de The application of this method for the direct synthesis of a secondary amine like this compound is less straightforward due to challenges in controlling selectivity. nih.gov

A potential, though indirect, route could involve the synthesis of the primary amine, 1-(4-methoxyphenyl)ethylamine, from a nitrile precursor such as 2-(4-methoxyphenyl)propanenitrile. The subsequent N-ethylation would then yield the target compound. However, the direct catalytic hydrogenation of nitriles often leads to complex mixtures, including primary and secondary amines, and byproducts from hydrogenolysis, making the selective synthesis of a specific secondary amine challenging. nih.gov Recent studies have focused on developing highly specialized catalyst systems, such as atomically dispersed palladium catalysts, to tune the selectivity towards either primary or secondary amines during nitrile hydrogenation. nih.gov

Beyond direct reductive amination, more elaborate, multistep sequences can be employed, starting from commercially available aromatic precursors.

From 4-Methoxyacetophenone: An alternative to direct reductive amination involves a two-step process where 4-methoxyacetophenone is first converted to the primary amine, 1-(4-methoxyphenyl)ethylamine, which is then selectively ethylated. Another documented approach, particularly for achieving specific stereochemistry, involves condensing 4-methoxyacetophenone with a chiral amine to form a diastereomeric imine, which is then reduced and deprotected to yield the chiral amine. google.com For example, condensation with (1S,2R)-(+)-norephedrine followed by reduction with Adam's catalyst has been reported for producing the parent amine. google.comgoogle.com

From 4-Methoxyphenylacetic acid: Synthesis from 4-methoxyphenylacetic acid is a more circuitous route. One pathway involves the conversion of the carboxylic acid into an amide by reaction with ethylamine, followed by reduction of the resulting amide using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). A more complex, patented route for the synthesis of the parent primary amine involves reacting 4-methoxyphenylacetic acid with oxalyl chloride, followed by reaction with a chiral oxazolidinone auxiliary, methylation, and a series of further transformations concluding with catalytic hydrogenation. google.com The precursor, 4-methoxyphenylacetic acid, can itself be synthesized via the hydrolysis of 4-methoxyphenylacetonitrile. chemicalbook.com

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is characteristic of a secondary amine. The lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic properties to the molecule. This reactivity allows for a variety of chemical transformations and is exploited in analytical derivatization procedures.

As a base, it readily reacts with acids to form the corresponding ammonium (B1175870) salts. As a nucleophile, the nitrogen can attack various electrophiles. For instance, it can be further alkylated to form a tertiary amine or acylated with acyl chlorides or anhydrides to produce the corresponding amide.

For analytical purposes, particularly for chromatographic techniques like HPLC or GC where detection can be challenging, derivatization is often employed. This involves reacting the amine with a reagent that attaches a chromophoric or fluorophoric tag to the molecule, enhancing its detectability. sigmaaldrich.com Common derivatizing agents for secondary amines include dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and 2-naphthalenesulfonyl chloride (NSCl). nih.govresearchgate.netrsc.org These reactions typically target the nucleophilic nitrogen atom to form stable sulfonamides or carbamates that exhibit strong UV absorbance or fluorescence. researchgate.net

Table 2: Common Derivatizing Agents for Secondary Amines

Derivatizing AgentAbbreviationFunctional Group IntroducedDetection Method
Dansyl chloride DNS-ClDansylFluorescence, UV
9-Fluorenylmethyl chloroformate FMOC-ClFluorenylmethyloxycarbonylFluorescence, UV researchgate.net
2,4-Dinitrofluorobenzene DNFBDinitrophenylUV
2-Naphthalenesulfonyl chloride NSClNaphthylsulfonylUV, Fluorescence nih.gov
Phenylisothiocyanate PITCPhenylthiocarbamoylUV

Oxidation Reactions and Product Characterization

The oxidation of amines like this compound can lead to several products, depending on the oxidant and reaction conditions. Generally, secondary amines can be oxidized to form corresponding imines or nitriles. The specific methoxy (B1213986) substitution on the phenyl ring is noted to enhance the compound's stability under certain oxidative conditions. smolecule.comnih.gov

In synthetic routes aimed at producing chiral amines, oxidative steps are sometimes employed to remove chiral auxiliaries. For instance, in a synthetic pathway for (S)-(-)-1-(4-methoxyphenyl)ethylamine, an imine intermediate is first formed and then reduced. This is followed by the oxidative removal of a norephedrine-derived group using sodium metaperiodate to yield the target primary amine with a specific optical purity. google.comgoogle.com Another relevant oxidative transformation is the quinone-catalyzed oxidative deformylation, which can convert amino alcohols into imines, highlighting a pathway for imine synthesis from related precursors under oxidative conditions.

Reduction Reactions and Product Characterization

Reduction reactions are fundamental in the synthesis of this compound, typically involving the reduction of a precursor imine. The imine is commonly synthesized via the condensation of 4-methoxyacetophenone with an appropriate amine. google.com

Several catalytic systems are effective for this reduction. A mixture of an imine intermediate in ethyl acetate (B1210297) can be stirred with 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere at 35-40°C for 6-12 hours to yield the desired amine. google.com Adam's catalyst (platinum dioxide) is also cited as an effective catalyst for the reduction of the imine precursor. google.comgoogle.com Another method involves high-pressure reduction using Rhodium on alumina (B75360) as the catalyst. In a different approach, reductive amination of 4'-methoxyacetophenone (B371526) using ammonium acetate and sodium cyanoborohydride in methanol also yields the corresponding amine. prepchem.com

The characterization of the reduction products is well-documented. For example, the p-toluenesulfonic acid (PTSA) salt of (S,S)-[1-(4-methoxyphenyl)-ethyl]-(1-phenylethyl)amine, a precursor to the final amine, is a white crystalline solid. google.com

Table 1: Characterization Data for a Reduced Intermediate Salt google.com
PropertyValue
Compound Name(R,R)-[1-(4-methoxyphenyl)-ethyl]-(1-phenylethyl)amine PTSA salt
AppearanceWhite crystalline solid
Melting Point (°C)178.2-180.0
Specific Rotation [α]D²⁵+79° (c=0.25 in MeOH)
Chiral Purity (by HPLC)100%
IR (KBr, cm⁻¹)3006, 2837, 2523, 1613, 1586, 1518, 1478, 1250, 1232, 1158, 1034, 1010, 828, 808, 681, 565

Nucleophilic Substitution Patterns

The amine group in this compound is nucleophilic and can participate in various substitution reactions. A primary application of this reactivity is in the formation of sulfonamides. frontiersrj.com This reaction involves the nucleophilic attack of the amine onto the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride ion. researchgate.net This method is highly versatile, allowing for the synthesis of a wide array of sulfonamide derivatives by varying the substituent on the sulfonyl chloride. frontiersrj.commdpi.com The reactivity of the amine in these reactions is crucial, with primary and secondary amines readily reacting with sulfonyl chlorides in the presence of a base. frontiersrj.comresearchgate.net

The amine can also undergo other nucleophilic substitution reactions. For instance, it can react with methyl isothiocyanate to form N-[(1R)-1-(4-Methoxyphenyl)ethyl]-N′-methylthiourea, demonstrating its ability to act as a nucleophile towards the carbon of an isothiocyanate. chemicalbook.com

Formation of Imine Intermediates

The formation of an imine (or ketimine) is a critical step in many synthetic routes to this compound and its derivatives. google.com Imines are compounds containing a carbon-nitrogen double bond and are typically formed through the condensation reaction between an aldehyde or ketone and a primary amine. smolecule.com

In a representative synthesis, 4-methoxyacetophenone is refluxed with a chiral amine like (S)-(-)-α-methylbenzylamine in toluene. google.com The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid, and water is removed azeotropically using a Dean-Stark apparatus to drive the equilibrium towards the imine product. google.com The resulting imine is a stable intermediate that can be isolated before being subjected to reduction to form the final secondary amine. google.com The base-promoted 1,2-addition of alkyl phenylsulfones to N-(para-methoxyphenyl) imines has also been investigated as a direct route to stereochemically defined β-aminosulfones. ucl.ac.uk

Synthesis of Advanced Derivatives for Research Purposes

Strategies for Functional Group Incorporation

The structure of this compound serves as a versatile scaffold for the incorporation of various functional groups to generate advanced derivatives for research.

Sulfonamide Formation: A prominent strategy is the synthesis of sulfonamide derivatives. frontiersrj.comnih.gov This is typically achieved by reacting the parent amine with different sulfonyl chlorides (e.g., methylsulfonyl chloride, phenylsulfonyl chloride) in a solvent like dichloromethane (B109758) with a base such as triethylamine. mdpi.com This approach allows for the introduction of a sulfonyl group with various aryl or alkyl substituents. mdpi.com

Table 2: Synthesis of Sulfonamide Derivatives mdpi.com
Reactant 1Reactant 2BaseSolventProduct Class
Amine (e.g., Trimetazidine)Methylsulfonyl chlorideTriethylamineDichloromethaneAlkyl Sulfonamide
Amine (e.g., Trimetazidine)Phenylsulfonyl chlorideTriethylamineDichloromethaneAryl Sulfonamide
Amine (e.g., Trimetazidine)Benzylsulfonyl chlorideTriethylamineDichloromethaneBenzyl (B1604629) Sulfonamide

Triazole Synthesis: The imine precursors related to the title compound can be used to synthesize highly substituted 1,2,3-triazoles. In one method, an aryl imine derived from 4-methoxyaniline reacts with ethyl diazoacetate in the presence of a base (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield a fully substituted triazole. ntnu.edu.twnih.gov The resulting triazole contains a carboxy group that can be further transformed into other functional groups, offering a handle for additional derivatization. ntnu.edu.twnih.gov

Other Derivatizations: The amine is also used as a reactant to prepare thioureas and is employed in diastereo- and enantioselective Michael addition reactions. chemicalbook.comfishersci.ie Furthermore, asymmetric hydroboration of 1-methoxy-4-vinyl-benzene followed by amination represents another strategy to access the core amine structure with high optical purity, which can then be further functionalized. google.com

Investigation of Novel Cascade Reaction Pathways

Cascade reactions, where multiple bonds are formed in a single operation, offer an efficient strategy for building molecular complexity. The structural elements of this compound and its precursors are well-suited for designing such transformations.

Imines derived from 4-methoxyaniline can act as azadienes in [4+2] cycloaddition reactions, a key step in many cascade sequences for synthesizing N-heterocycles. The amine functionality itself, particularly in its chiral form, is widely used as a nucleophile in Michael addition reactions, which can initiate a cascade sequence. chemicalbook.comfishersci.ie For example, the conjugate addition of an amine to an α,β-unsaturated system can generate an enolate, which can then participate in an intramolecular cyclization or react with another electrophile.

Research into related systems has shown the development of novel Michael/alkylation cascade reactions of N-unprotected 3-bromooxindoles with α,β-unsaturated acyl phosphonates, catalyzed by DABCO, to access highly functionalized spirocyclopropyl oxindoles. While not directly using the title compound, this demonstrates how amine-mediated or related structures can be pivotal in complex cascade processes for generating pharmaceutically relevant scaffolds.

Stereochemistry and Enantioselective Synthesis

Chiral Resolution Techniques for Ethyl[1-(4-methoxyphenyl)ethyl]amine

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of both enantiomers) into its individual enantiomeric components. This is often achieved by temporarily converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional means. libretexts.org

Diastereomeric Salt Formation and Crystallization

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a chiral resolving agent. libretexts.org The resulting products are a pair of diastereomeric salts (e.g., (R)-amine•(R)-acid and (S)-amine•(R)-acid), which possess different solubilities. gavinpublishers.com This difference allows for their separation by fractional crystallization; one diastereomer crystallizes out of solution while the other remains dissolved. libretexts.orggavinpublishers.com After separation, the pure enantiomer of the amine can be recovered by treating the salt with a base to remove the resolving agent.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orglibretexts.orgonyxipca.com In a specific process developed for the synthesis of the parent compound, 1-(4-methoxyphenyl)ethylamine, a diastereomeric amine intermediate is resolved using p-toluenesulfonic acid (PTSA) in ethyl acetate (B1210297). The resulting diastereomeric salt is selectively crystallized, filtered, and then processed to yield the desired single enantiomer of the amine. google.com The efficiency of such resolutions depends heavily on the choice of resolving agent and the crystallization solvent, often requiring empirical screening to find the optimal conditions. onyxipca.com

Enzymatic Resolution Approaches (e.g., Lipase B catalyzed)

Enzymatic kinetic resolution offers a highly selective alternative for separating enantiomers under mild reaction conditions. mdpi.com This method utilizes enzymes, most commonly lipases, which can selectively catalyze a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. nih.gov

For instance, a biotransformation process for producing (S)-(-)-1-(4-methoxyphenyl)ethylamine employs a resolution step catalyzed by Lipase B. google.com In this approach, the enzyme selectively acylates one enantiomer of the amine, allowing it to be separated from the unreacted (and now enantiomerically enriched) amine. While this specific method yielded the target with 78% optical purity, it highlights the applicability of the technique. google.com Lipases such as Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia (PCL) are widely used for these types of resolutions due to their high enantioselectivity. nih.govnih.gov The choice of acyl donor and solvent system is critical for achieving high conversion and enantiomeric excess.

Table 1: Representative Enzymes in Kinetic Resolution This table is illustrative of enzymes commonly used for kinetic resolution of chiral amines and related compounds and does not represent a direct screen of this compound.

EnzymeSource OrganismCommon Application
Lipase B Candida antarcticaAcylation/hydrolysis of amines and alcohols google.com
PCL Pseudomonas cepaciaHydrolysis of esters and amides nih.gov
Lipase A Candida antarcticaTransesterification reactions
Lipase MY Candida rugosaHydrolysis of various esters

Asymmetric Synthesis Approaches

In contrast to separating a mixture, asymmetric synthesis aims to create a specific enantiomer directly from an achiral or prochiral precursor. This avoids the 50% theoretical yield limit of classical resolution.

Chiral Auxiliary-Mediated Synthesis

This strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to the substrate. The auxiliary's inherent chirality directs subsequent chemical transformations to occur stereoselectively, favoring the formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A documented synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine utilizes this principle effectively. google.com The process starts with 4-methoxyphenylacetic acid, which is reacted with the lithium salt of (S)-4-benzyl-2-oxazolidinone, a well-known Evans auxiliary. This forms an N-acyloxazolidinone. Subsequent alkylation with methyl iodide proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Finally, removal of the auxiliary group yields the desired (S)-enantiomer of the amine. google.com

Enantioselective Catalysis

Enantioselective catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is a highly efficient and atom-economical approach. Methods relevant to the synthesis of this compound include the asymmetric reduction of prochiral imines or related precursors.

Two notable catalytic methods for synthesizing the parent amine, 1-(4-methoxyphenyl)ethylamine, have been described: google.com

Asymmetric Hydroboration/Amination : This process involves the reaction of 1-methoxy-4-vinyl-benzene with catecholborane in the presence of a chiral rhodium catalyst (e.g., a complex with (S)-quinap). The resulting organoborane intermediate is then aminated to produce (S)-(-)-1-(4-methoxyphenyl)ethylamine with high optical purity (98% ee). google.com

Enantioselective Hydrosilylation : This method starts with a ketimine derived from 4-methoxyacetophenone. The imine is then reduced using a hydrosilane (e.g., trichlorosilane) and a chiral catalyst, such as one derived from N-picolinoylaminoalcohols. google.com The catalyst controls the facial approach of the hydride to the C=N double bond, leading to the preferential formation of one enantiomer of the amine. Asymmetric hydrosilylation of imines is a powerful tool for producing chiral amines with high enantiomeric excess. nih.gov

Table 2: Comparison of Synthesis Strategies

StrategyPrincipleKey Reagent/ComponentAdvantage
Diastereomeric Salt Formation Separation based on differential solubilityChiral Resolving Agent (e.g., Tartaric Acid)Well-established, applicable to many amines libretexts.org
Enzymatic Resolution Selective reaction of one enantiomerEnzyme (e.g., Lipase B)High selectivity, mild conditions google.com
Chiral Auxiliary Synthesis Stereodirecting group guides reactionChiral Auxiliary (e.g., Evans Oxazolidinone)High diastereoselectivity, predictable outcomes google.com
Enantioselective Catalysis Chiral catalyst creates stereocenterChiral Catalyst (e.g., Rh-complex)High efficiency, atom economical google.com

Stereochemical Influence on Molecular Interactions

The specific stereochemistry of this compound is fundamental to its function, as the three-dimensional shape of a molecule dictates how it interacts with other chiral entities, such as biological receptors or enzymes. acs.org The arrangement of the ethyl group, the 4-methoxyphenyl (B3050149) group, the methyl group, and the hydrogen atom around the chiral carbon center determines whether the molecule is the (R) or (S) enantiomer.

This stereochemical identity is critical for molecular recognition. nih.govrsc.org For example, when used as a pharmaceutical intermediate, the specific enantiomer is often required to fit precisely into the active site of a target protein, whereas the other enantiomer may be inactive or cause unwanted side effects. acs.org

Furthermore, enantiomerically pure (S)-(-)-1-(4-methoxyphenyl)ethylamine is itself employed as a chiral auxiliary and a resolving agent in the synthesis of other complex pharmaceuticals. google.combldpharm.com Its ability to induce chirality in other molecules is entirely dependent on its own well-defined stereochemical configuration. This underscores the principle that stereochemistry governs the diastereomeric interactions necessary for both biological activity and advanced chemical synthesis.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a primary tool for the determination of molecular structure, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for elucidating the precise structure of Ethyl[1-(4-methoxyphenyl)ethyl]amine. The ¹H-NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

In the case of this compound, the ¹H-NMR spectrum displays characteristic signals that confirm its molecular framework. researchgate.net The aromatic region typically shows two doublets around 7.3 and 7.0 ppm, each integrating to two protons, which is a classic pattern for a para-substituted benzene (B151609) ring. researchgate.net A sharp singlet appearing at approximately 3.8 ppm, integrating to three protons, is indicative of the methoxy (B1213986) group (-OCH₃) attached to the phenyl ring. researchgate.net The signals for the ethyl and ethylamine (B1201723) portions of the molecule appear in the aliphatic region of the spectrum, and their specific splitting patterns (e.g., quartets, triplets, doublets) and chemical shifts confirm the connectivity of the entire molecule.

¹³C-NMR spectroscopy complements the proton data by providing a count of the number of non-equivalent carbon atoms and information about their chemical state (e.g., aromatic, aliphatic, methoxy). The spectrum for this compound would show a distinct signal for the methoxy carbon, typically around 55 ppm, supporting the findings from the ¹H-NMR spectrum. researchgate.net The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of the compound's constitution.

Table 1: Representative ¹H-NMR Spectral Data for this compound

Proton Type Approximate Chemical Shift (ppm) Multiplicity Integration
Aromatic (Ha)7.3Doublet2H
Aromatic (Hb)7.0Doublet2H
Methoxy (-OCH₃)3.8Singlet3H

Note: Data is generalized from typical spectra of para-substituted phenethylamines. Specific shifts can vary based on solvent and experimental conditions.

Quantitative NMR (qNMR) has emerged as a powerful technique for determining the concentration or purity of a substance without the need for identical reference standards for calibration. This method relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For phenethylamines, ¹H-NMR has been successfully applied for the simultaneous quantitative analysis of multiple components in complex mixtures, such as those found in dietary supplements. researchgate.netnih.gov The methodology involves acquiring a spectrum under conditions that ensure full relaxation of all relevant nuclei, allowing for accurate integration. mmu.ac.uk By comparing the integral of a known signal from the target analyte (this compound) to the integral of a certified internal standard of known concentration, the precise quantity of the analyte in the sample can be determined. Benchtop NMR spectrometers have also proven viable for the quantitative analysis of illicit substance mixtures, demonstrating the robustness of the technique. magritek.com This approach offers high precision and accuracy, making it a valuable tool for purity assessment and the quantification of analytes in various matrices. magritek.com

Mass Spectrometry Techniques for Compound Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns.

GC-MS is a gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds. journal-imab-bg.org In the analysis of this compound, the gas chromatograph first separates the compound from any impurities within the sample based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a molecular fingerprint. For this compound, the mass spectrum exhibits characteristic fragments that are consistent with its methoxy-substituted-N-ethylamphetamine structure. researchgate.net Key fragments are typically observed at m/z values of 121 (corresponding to the methoxyphenyl portion) and 72 (the base peak, corresponding to the ethylamine side chain fragment [CH₃-CH=NH-CH₂-CH₃]⁺). researchgate.net The molecular ion peak, if observed, would confirm the compound's molecular weight. This fragmentation pattern, often compared against spectral libraries, allows for the unequivocal identification of the compound and the assessment of its purity. researchgate.netunair.ac.id Derivatization techniques, such as trifluoroacetylation, can be employed to improve chromatographic behavior and produce characteristic mass shifts for definitive isomeric discrimination. researchgate.net

Table 2: Characteristic Mass Fragments for this compound in GC-MS Analysis

Fragment (m/z) Proposed Structure/Origin Significance
72[CH₃-CH=NH-CH₂-CH₃]⁺Base Peak, indicative of the N-ethylamphetamine side chain
121[CH₃O-C₆H₄-CH₂]⁺Confirms the presence of the p-methoxybenzyl moiety
192[M-H]⁺ or fragmentConsistent with a methoxy-substituted-N-ethylamphetamine structure

Note: Fragmentation patterns can be influenced by the ionization method used.

For analyzing non-volatile compounds or complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry.

An automated column-switching LC/MS procedure has been specifically developed for the quantitative analysis of para-methoxyethylamphetamine (PMEA) and its metabolites in biological fluids like blood and urine. researchgate.net This highlights the technique's suitability for detecting the compound in complex mixtures where metabolites and other endogenous substances are present. researchgate.net The initial LC separation isolates the target analyte from the matrix. In the tandem mass spectrometer, a specific precursor ion corresponding to the analyte is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for very low limits of detection, making it ideal for trace-level analysis in forensic toxicology and metabolism studies. nih.gov

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, probe the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds, providing valuable information about the functional groups present in a molecule.

The infrared spectrum of this compound hydrochloride displays an absorbance pattern that is consistent with its known structure. researchgate.net Key features in the spectrum include absorbances characteristic of a secondary amine salt and a para-disubstituted aromatic ring. researchgate.net The presence of strong C-H stretching bands from the aromatic and aliphatic parts of the molecule, C-O stretching from the methoxy group, and N-H bending from the secondary amine group all contribute to a unique spectral fingerprint that can be used for rapid identification and characterization of the compound.

Advanced Chromatographic Separations

Chromatographic techniques are essential for separating the components of a mixture, allowing for the quantification and purification of target compounds. For this compound, various chromatographic methods are employed to assess purity, particularly chiral purity, and to analyze related amine impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and, crucially, the enantiomeric excess (e.e.) of chiral molecules like this compound. The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) isomers.

Research and industrial synthesis processes for 1-(4-Methoxyphenyl)ethylamine report the use of chiral HPLC to confirm the chiral purity of the final product, often achieving levels greater than 99%. google.com For instance, a synthesis for (S)-(-)-1-(4-Methoxyphenyl)ethylamine demonstrated a chiral purity of 100% as determined by HPLC. google.com

In another study involving the deuteration of this amine, the enantiomeric excess was determined using HPLC analysis with a DAICEL CHIRALPAK OD-H chiral stationary column. doi.org This highlights the capability of HPLC to analyze isotopically labeled versions of the compound as well. doi.org

Table 2: HPLC Conditions for Chiral Analysis of 1-(4-Methoxyphenyl)ethylamine Derivatives

Analyte Column Mobile Phase Purity/Result Source
(S)-(-)-1-(4-Methoxyphenyl)ethylamine Shimadzu with Symmetry C18 Not Specified 100% Chiral Purity google.com
(R)-(+)-1-(4-Methoxyphenyl)ethylamine Shimadzu with Symmetry C18 Not Specified 100% Chiral Purity google.com

The choice of the chiral stationary phase and the mobile phase composition are critical parameters that are optimized to achieve baseline separation of the enantiomers, enabling accurate quantification.

Ion Chromatography (IC) is a powerful method for the determination of ionic species, including protonated amines, in various matrices. metrohm.com This technique is particularly useful for quantifying low concentrations of related amines that may be present as impurities or starting materials in the synthesis of this compound. thermofisher.com IC separates ions based on their affinity for an ion-exchange resin. metrohm.com For cation analysis, including amines, a cation-exchange column is used, followed by suppressed conductivity detection to enhance sensitivity. thermofisher.comnih.gov

Modern IC systems can determine amines at μg/L to mg/L concentrations. thermofisher.com Specialized cation-exchange columns, such as the Thermo Scientific™ Dionex™ IonPac™ CS16, CS17, and CS19, have been developed specifically for the separation of common cations and various amines, including small polar amines, alkanolamines, and methylamines. thermofisher.com For example, a method was developed for determining ethylamine in workplace air using IC with a basic silica (B1680970) gel tube for sample collection and a sulfuric acid solution for desorption. nih.gov While direct IC methods for this compound are not commonly published, the technique's proven utility for separating a wide range of amines makes it a suitable approach for analyzing related impurities. thermofisher.comthermofisher.com

Gas Chromatography (GC) is a standard technique for the analysis of volatile and semi-volatile compounds. It is frequently used to assess the purity of this compound and to quantify related volatile amine impurities. restek.comresearchgate.net The analysis of amines by GC can be challenging due to their basicity and high polarity, which can cause interactions with active sites in the column and lead to poor peak shape (tailing). restek.comlabrulez.com

To overcome these challenges, specialized columns with highly inert surfaces are required. The Rtx-Volatile Amine column, for example, has a stable bonded phase designed specifically for analyzing volatile amines, even in difficult matrices containing water. restek.com Another approach is to use base-deactivated columns, where a base like potassium hydroxide (B78521) (KOH) is added to the packing material to minimize analyte adsorption. labrulez.com Commercial suppliers of (S)-(-)-1-(4-Methoxyphenyl)ethylamine often use GC to certify the purity of their products, with typical purities exceeding 98.0%. tcichemicals.comtcichemicals.com

Table 3: Purity Data for 1-(4-Methoxyphenyl)ethylamine via Gas Chromatography

Compound Purity Specification Analysis Method Source
(S)-(-)-1-(4-Methoxyphenyl)ethylamine >98.0% GC (Titration) tcichemicals.comtcichemicals.com

GC coupled with a Flame Ionization Detector (GC-FID) is a robust configuration for quantitative analysis of amines in pharmaceutical intermediates. researchgate.net For complex samples or trace analysis, coupling GC with a mass spectrometer (GC-MS) provides enhanced selectivity and sensitivity. nih.govchromforum.org

Isotopic Analysis Methods for Mechanistic Studies (e.g., GC/C/IRMS, GC/MC/ICPMS)

Isotopic analysis is a sophisticated tool used to elucidate reaction mechanisms and trace the metabolic fate of compounds. Techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) allow for the precise measurement of stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in specific compounds separated from a mixture. ucdavis.eduresearchgate.net

For amines, GC-C-IRMS analysis typically requires a derivatization step to make them more volatile and thermally stable for gas chromatography. ucdavis.eduucdavis.edu Common derivatization procedures include acylation or silylation. ucdavis.edunih.gov After separation on the GC column, the analyte is combusted in an online reactor, converting it to simple gases like CO₂ and N₂. These gases are then introduced into the IRMS, which measures the isotopic ratios with high precision. ucdavis.eduresearchgate.net

While specific GC-C-IRMS studies on this compound are not widely documented, the methodology is well-established for other amines and amino acids. ucdavis.edunih.gov For example, research has been conducted on deuterated (S)-1-(4-methoxyphenyl)ethylamine, where deuterium (B1214612) incorporation was analyzed by ²H NMR, demonstrating the use of isotopic labeling to study the compound. doi.org

GC coupled with multi-collector inductively coupled plasma mass spectrometry (GC/MC/ICPMS) is another powerful isotopic analysis technique, though it is more commonly applied to organometallic and heavy element-containing compounds. For organic compounds like amines, GC-C-IRMS remains the more prevalent method for studying carbon and nitrogen isotopic compositions to unravel mechanistic pathways. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting molecular properties from first principles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Ethyl[1-(4-methoxyphenyl)ethyl]amine, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. Such studies would provide a foundational understanding of the molecule's stability and structure. However, no specific DFT studies for this compound have been reported in the available literature.

HOMO-LUMO Energy Analysis and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and the energy required for electronic excitation. An analysis of the electron density distribution in these frontier orbitals would also shed light on potential sites for electrophilic and nucleophilic attack, as well as intramolecular charge transfer characteristics. No published data on the HOMO-LUMO analysis for this compound exists.

Theoretical Spectroscopic Data Prediction (IR, NMR, UV)

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for structural validation.

Theoretical Infrared (IR) Spectroscopy: Calculations of vibrational frequencies would help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations.

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of 1H and 13C NMR chemical shifts is a standard procedure to aid in the structural elucidation of organic compounds.

Theoretical UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum.

No theoretical spectroscopic predictions for this compound have been found in the scientific literature.

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time. This could include conformational analysis, studying its interactions with solvents, or its behavior in a biological system. There are currently no available MD simulation studies for this specific molecule.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis helps in understanding the packing of molecules and the nature and prevalence of interactions such as hydrogen bonds and van der Waals forces. To perform this analysis, a crystal structure of the compound is required. As no crystal structure or subsequent Hirshfeld analysis for this compound has been published, this information cannot be provided.

Nonlinear Optical (NLO) Properties Investigation

Computational studies are essential for predicting the nonlinear optical (NLO) properties of materials, which are important for applications in optoelectronics and photonics. These calculations typically involve determining the first and second hyperpolarizabilities of the molecule. There is no information available regarding the investigation of NLO properties for this compound.

In Silico Screening for Bioactivity (Drug-Likeness Profile and Molecular Docking)

In silico screening has become an indispensable part of drug discovery, enabling the rapid assessment of large libraries of compounds for their potential as therapeutic agents. This process typically involves evaluating a molecule's drug-likeness profile and predicting its binding affinity to biological targets through molecular docking.

A molecule's "drug-likeness" is an assessment based on its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME). Key parameters include molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). Properties for the parent compound, 1-(4-methoxyphenyl)ethanamine, have been computationally predicted and are available in public databases. nih.govnih.gov These values generally fall within the ranges considered favorable for oral bioavailability. ajol.info For instance, adherence to Lipinski's Rule of Five, a widely used set of guidelines, suggests a compound is more likely to be an orally active drug. researchgate.net

The drug-likeness profile for the parent compound, (S)-1-(4-methoxyphenyl)ethylamine, is summarized below based on computed data. nih.gov

PropertyValueDrug-Likeness Guideline (e.g., Lipinski's Rule)
Molecular Weight 151.21 g/mol < 500 g/mol
logP (XLogP3) 1.6≤ 5
Hydrogen Bond Donors 1≤ 5
Hydrogen Bond Acceptors 2≤ 10
Topological Polar Surface Area (TPSA) 35.3 Ų< 140 Ų

This interactive table is based on computed data for (S)-1-(4-methoxyphenyl)ethylamine from PubChem. nih.gov

Studies on various derivatives incorporating the 1-(4-methoxyphenyl)ethyl moiety have demonstrated good drug-likeness profiles, often complying with Lipinski's and Veber's rules, indicating potential for good oral bioavailability. ajol.infoscispace.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. ajol.info It is extensively used to forecast the binding mode and affinity of small molecules to the active sites of proteins and other biological macromolecules.

Numerous molecular docking studies have been performed on derivatives of 1-(4-methoxyphenyl)ethylamine to explore their potential as inhibitors of various enzymes. These studies reveal how modifications to the parent structure influence binding to specific targets. For example, a series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives were synthesized and docked against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (PDB ID: 2J5F), a key target in cancer therapy. scispace.com The results showed strong interactions within the active site. scispace.com Similarly, imidazo[2,1-b] scispace.combeilstein-journals.orgnih.govthiadiazole derivatives bearing a 4-methoxybenzyl group were docked into the TGF-β type I receptor kinase domain, another important cancer target, revealing strong hydrogen bonding and hydrophobic interactions. nih.gov

Other research has explored pyrazoline derivatives of 4-methoxyphenyl (B3050149) against EGFR and pyrrolidine-2,3-dione (B1313883) derivatives against inducible nitric oxide synthase (iNOS), a target for anti-inflammatory agents. beilstein-journals.orgresearchgate.net These studies consistently highlight the ability of the 4-methoxyphenyl group to participate in crucial binding interactions.

A summary of representative molecular docking studies on derivatives is presented below.

Derivative ClassProtein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
1,2,3-Triazole Carboxamides EGFR Tyrosine Kinase (2J5F)Not explicitly stated, but showed "very good interaction"Met793, Lys745, Pro794, Leu792, Phe723 scispace.com
Pyrrolidine-2,3-diones Inducible Nitric Oxide Synthase (iNOS)up to -9.51Cys200, Ser242 beilstein-journals.org
Imidazo[2,1-b] scispace.combeilstein-journals.orgnih.govthiadiazoles TGF-β Type I Receptor KinaseNot explicitly stated, but showed "strong hydrogen bonding"Not explicitly detailed nih.gov
Pyrazoline Carbothioamides EGFRNot explicitly stated, but showed "best interaction"Thr766, Gln767, Thr830, Cys575, Ala719, Met769 researchgate.net
Schiff Base E. coli DNA Gyrase (1GTV)High affinity notedNot explicitly detailed researchgate.netelsevierpure.com

This interactive table summarizes findings from various molecular docking studies on derivatives containing the 1-(4-methoxyphenyl)ethyl scaffold.

Potential Energy Surface (PES) profiling is a computational method used to explore the conformational landscape of a molecule. By calculating the energy of a molecule as a function of its geometry (e.g., by systematically changing torsion angles), researchers can identify low-energy, stable conformations and the energy barriers between them. This information is crucial for understanding a molecule's flexibility, which can significantly impact its ability to bind to a receptor.

While a specific PES analysis for this compound is not readily found in the reviewed literature, studies on structurally related compounds illustrate the utility of this approach. For instance, a potential energy profile was calculated for ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), a Schiff base containing a methoxyphenyl group. nih.govwikimedia.org The analysis was performed by rotating a key dihedral angle to map the energy changes, revealing the molecule's degree of planarity and conformational preferences. nih.govwikimedia.org Such planarity is often a consequence of π-conjugation, which can be important for certain biological activities and material properties. nih.govwikimedia.org

In another study on a different Schiff base, 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, a 3D energy framework analysis was performed to visualize and quantify the intermolecular interaction energies within the crystal structure, highlighting the dominant forces in the crystal packing. researchgate.netelsevierpure.com These examples demonstrate how computational methods are used to probe the energetic and conformational properties of molecules containing the methoxyphenyl moiety.

Mechanistic Biochemical and Molecular Interactions in Vitro

Enzyme Interaction Studies

Monoamine oxidase (MAO) enzymes are critical regulators of neurotransmitter levels in the brain and peripheral tissues. nih.gov These enzymes, which exist in two isoforms, MAO-A and MAO-B, are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.org Inhibition of MAO enzymes prevents the breakdown of these neurotransmitters, leading to increased availability in the synapse. nih.govwikipedia.org This mechanism is the basis for the therapeutic use of MAOI drugs in treating depression and other neurological disorders. scirp.orgfrontiersin.org

While no direct studies on the MAO-inhibitory activity of Ethyl[1-(4-methoxyphenyl)ethyl]amine are available, research on structurally similar phenethylamines provides insight into potential interactions. For instance, a study on α-ethylphenethylamine (AEPEA) and its N-ethylated counterpart, N,α-diethylphenethylamine (N,α-DEPEA), evaluated their ability to inhibit human recombinant MAO-A and MAO-B. AEPEA was found to be a competitive inhibitor of MAO-A, with a 17-fold stronger inhibition compared to MAO-B. nih.gov In contrast, the addition of an N-ethyl group in N,α-DEPEA resulted in weak inhibition of both MAO isoforms. nih.gov

Another related compound, 4-methoxyphenethylamine (B56431) (4-MPEA), a naturally occurring phenethylamine (B48288), is known to be metabolized, and thereby inactivated, by MAO, specifically the MAO-B isoform. nih.gov

Table 1: In Vitro MAO Inhibition Data for Analogs of this compound Data for related compounds, not this compound.

CompoundEnzymeInhibition Constant (Ki)NotesSource
α-Ethylphenethylamine (AEPEA)MAO-A14.0 µMCompetitive inhibitor nih.gov
MAO-B234 µM nih.gov
N,α-Diethylphenethylamine (N,α-DEPEA)MAO-A251 µMWeak inhibitor nih.gov
MAO-B159 µM nih.gov

Cytochrome P450 (CYP) is a superfamily of heme-containing enzymes responsible for the metabolism of a vast array of xenobiotics, including over 90% of therapeutic drugs. nih.govnih.govwikipedia.org The primary isoforms involved in drug metabolism are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Interactions with the CYP system, either as a substrate, inhibitor, or inducer, are a major determinant of drug-drug interactions, which can lead to altered efficacy or toxicity. nih.govbiomolther.org

Specific data on the interaction between this compound and CYP isoenzymes have not been reported in the scientific literature. However, studies on other phenethylamines suggest potential involvement. For example, recent in-vitro research on mescaline (3,4,5-trimethoxyphenethylamine) indicated that its cytotoxicity was not significantly affected by the presence of CYP450 inhibitors, suggesting it may not be a major substrate for these enzymes. wikipedia.org

Receptor Binding and Modulatory Effects

The beta-2 adrenergic receptor (β2-AR) is a G-protein coupled receptor involved in various physiological processes, including smooth muscle relaxation. There are no available studies investigating the binding affinity or functional activity of this compound at the beta-2 adrenergic receptor.

The imipramine (B1671792) receptor is historically associated with the serotonin transporter (SERT), and binding at this site often correlates with inhibition of serotonin reuptake. nih.gov More broadly, many phenethylamine derivatives are investigated for their ability to inhibit the reuptake of monoamine neurotransmitters, including dopamine (DAT) and norepinephrine (NET).

Direct studies on analogs of this compound are not available. However, research into α-Ethyl-N-methylphenethylamine (MEPEA), an analog lacking the 4-methoxy group, provides relevant data. MEPEA was shown to be a potent releasing agent of norepinephrine and dopamine, with much lower potency for serotonin. wikipedia.org This suggests a primary interaction with norepinephrine and dopamine transporters over the serotonin transporter.

Table 2: In Vitro Monoamine Release Data for α-Ethyl-N-methylphenethylamine (MEPEA) Data for a related analog, not this compound.

NeurotransmitterEC50 for ReleaseSource
Norepinephrine58 nM wikipedia.org
Dopamine179 to 225 nM wikipedia.org
Serotonin4,698 nM wikipedia.org

Smooth Muscle Modulatory Mechanisms (In Vitro)

The direct effects of chemical compounds on smooth muscle tissue are often studied in vitro using isolated organ bath preparations to measure contraction or relaxation. There are currently no published studies examining the direct modulatory effects of this compound on smooth muscle preparations.

For context, studies on other methoxylated phenethylamine derivatives, such as the semirigid analogs of methoxamine, have demonstrated direct vasoconstrictor effects on vascular smooth muscle, likely mediated through alpha1-adrenergic receptors. nih.gov

Effects on Peristaltic Reflex and Sphincter Function

There is currently no available scientific literature detailing the in vitro effects of this compound on the peristaltic reflex or sphincter function.

Investigation of Antineoplastic Activities (In Vitro Cell Line Studies)

No specific in vitro studies investigating the antineoplastic activities of this compound on cancer cell lines were identified in the reviewed literature.

Antifungal Research Potential

There is no available research data on the in vitro antifungal potential of this compound.

Biotransformation and Metabolic Pathways in Vitro

Identification of In Vitro Metabolites

The in vitro metabolism of Ethyl[1-(4-methoxyphenyl)ethyl]amine has been investigated using rabbit liver microsomes, which are known to contain a variety of drug-metabolizing enzymes. nih.gov These studies have revealed several key metabolic pathways, including N-deethylation, O-demethylation, deamination, and ring hydroxylation, leading to the formation of various metabolites. Enzymatic hydrolysis is a crucial step in these studies, often employed to cleave conjugated metabolites, allowing for the accurate quantification of the primary metabolic products. nih.gov

N-Deethylation Pathways

N-dealkylation is a common metabolic reaction for many amine-containing compounds. In the case of this compound, N-deethylation represents a significant metabolic route. nih.gov This process involves the removal of the ethyl group from the nitrogen atom, leading to the formation of 1-(4-methoxyphenyl)ethylamine. Studies with rabbit liver microsomes have demonstrated that N-deethylation occurs, alongside other metabolic transformations. nih.gov The regioselectivity of N-dealkylation can be influenced by various factors, including the specific enzymes involved and the chemical environment. nih.gov

O-Demethylation Pathways

O-demethylation is another key metabolic pathway observed for this compound. This reaction involves the removal of the methyl group from the methoxy (B1213986) substituent on the phenyl ring, resulting in a phenolic metabolite. nih.gov The process of O-demethylation is a well-established metabolic route for compounds containing methoxy groups and is often catalyzed by cytochrome P450 enzymes. nih.gov

Deamination and Subsequent Transformations

Deamination, the removal of an amino group, is a potential metabolic pathway for primary amines like this compound. This enzymatic process can lead to the formation of a ketone, which can then undergo further transformations. nih.gov While specific details on the deamination of this particular compound are not extensively documented in the provided context, it is a plausible metabolic route given its chemical structure. Transamination reactions, where an amino group is transferred, are also a possibility in the metabolic cascade. google.com

Ring Hydroxylation and Acetylation Reactions

Ring hydroxylation, the addition of a hydroxyl group to the aromatic ring, is a common phase I metabolic reaction. This process increases the water solubility of the compound, facilitating its excretion. Subsequent to the primary metabolic reactions, the resulting metabolites can undergo phase II conjugation reactions, such as acetylation. Acetylation involves the transfer of an acetyl group to the molecule, further modifying its properties.

Enzymatic Systems Involved in Metabolism

The metabolism of many xenobiotics is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov For compounds with structures similar to this compound, CYP2D6 and CYP3A4 are often the key enzymes involved in their oxidative metabolism. nih.govnih.gov

Specifically, CYP2D6 is frequently responsible for O-demethylation reactions in various drugs. nih.gov Given the O-demethylation pathway observed for this compound, it is highly probable that CYP2D6 plays a significant role in its metabolism. Similarly, N-dealkylation reactions are often catalyzed by CYP3A4. nih.gov Therefore, it is reasonable to infer the involvement of both CYP2D6 and CYP3A4 in the biotransformation of this compound.

Characterization of Metabolic Products

The identification and characterization of metabolic products are essential for a comprehensive understanding of a compound's metabolic profile. Techniques such as gas-liquid chromatography (GLC) and mass spectrometry (MS) are commonly used for this purpose. nih.gov

The in vitro metabolism of the related compound N-ethyl-N-methylaniline by rabbit liver microsomes resulted in several identifiable metabolites, demonstrating the utility of these analytical methods. nih.gov For this compound, the expected primary metabolites from the pathways described above would be:

1-(4-methoxyphenyl)ethylamine: Resulting from N-deethylation.

Ethyl[1-(4-hydroxyphenyl)ethyl]amine: Resulting from O-demethylation.

1-(4-methoxyphenyl)ethanone: Potentially formed through deamination.

Hydroxylated and acetylated derivatives.

Further studies employing advanced analytical techniques would be necessary to fully characterize the complete metabolic profile of this compound.

Table of In Vitro Metabolic Pathways and Potential Metabolites

Metabolic PathwayDescriptionPotential Metabolite(s)Probable Enzymatic System
N-Deethylation Removal of the ethyl group from the amine. nih.gov1-(4-methoxyphenyl)ethylamineCYP3A4 nih.gov
O-Demethylation Removal of the methyl group from the methoxy group. nih.govEthyl[1-(4-hydroxyphenyl)ethyl]amineCYP2D6 nih.gov
Deamination Removal of the amino group. nih.gov1-(4-methoxyphenyl)ethanoneAmine oxidases
Ring Hydroxylation Addition of a hydroxyl group to the phenyl ring.Hydroxylated derivativesCytochrome P450 enzymes
Acetylation Addition of an acetyl group.Acetylated conjugatesN-acetyltransferases

Metabolic Stability Assessments in Research

Metabolic stability is a critical parameter assessed during drug discovery and development. It provides an indication of how susceptible a compound is to metabolism by drug-metabolizing enzymes, which in turn influences its pharmacokinetic profile, such as its half-life and clearance in the body. These assessments are typically conducted using in vitro systems like liver microsomes, hepatocytes, or recombinant enzymes.

While direct research on the metabolic stability of this compound is not publicly available, we can infer its likely metabolic pathways by examining structurally related compounds. The metabolism of phenethylamine (B48288) derivatives is well-documented and primarily involves the cytochrome P450 (CYP) enzyme system and monoamine oxidase (MAO). wikipedia.orgmdpi.com

For a compound like this compound, key metabolic transformations can be anticipated at several sites on the molecule:

N-Dealkylation: The ethyl group attached to the nitrogen atom is a likely site for oxidative dealkylation by CYP enzymes. This process would remove the ethyl group, leading to the formation of 1-(4-methoxyphenyl)ethylamine. nih.gov

O-Demethylation: The methoxy group on the phenyl ring is another common site for metabolism. O-demethylation, also mediated by CYP enzymes, would result in the formation of a phenolic metabolite, 4-(1-(ethylamino)ethyl)phenol.

Oxidative Deamination: Monoamine oxidase (MAO) can catalyze the oxidative deamination of the primary amine that would be formed after N-dealkylation. This pathway would lead to the formation of a ketone, 1-(4-methoxyphenyl)propan-1-one, and the release of ammonia. The related compound 4-methoxyphenethylamine (B56431) (4-MPEA) is known to be metabolized by MAO-B. wikipedia.org

Hydroxylation: Aromatic hydroxylation on the phenyl ring is another possibility, although generally a less favorable pathway for a ring that already possesses a strong electron-donating methoxy group.

Interactive Data Table: Predicted Metabolites of this compound

Since no specific experimental data for this compound is available, the following table presents the predicted primary metabolites based on the metabolism of structurally similar compounds.

Metabolic Pathway Predicted Metabolite Enzyme System
N-De-ethylation1-(4-methoxyphenyl)ethylamineCytochrome P450
O-Demethylation4-(1-(ethylamino)ethyl)phenolCytochrome P450
Oxidative Deamination (of primary amine metabolite)1-(4-methoxyphenyl)propan-1-oneMonoamine Oxidase

It is important to emphasize that these are predicted pathways, and experimental verification through in vitro studies with human liver microsomes or hepatocytes would be necessary to confirm the actual metabolic profile and stability of this compound. Such studies would involve incubating the compound with the biological matrix and analyzing the disappearance of the parent compound and the formation of metabolites over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Future Research Directions

Exploration of Structure-Activity Relationships through Novel Derivatives

A crucial avenue for future research lies in the systematic exploration of the structure-activity relationships (SAR) of novel derivatives of Ethyl[1-(4-methoxyphenyl)ethyl]amine. By synthesizing and evaluating a library of analogues, researchers can elucidate the impact of specific structural modifications on biological activity.

Future studies should focus on modifications at several key positions:

N-Alkylation: Investigating the effect of varying the N-ethyl group with other alkyl or functionalized substituents could significantly alter the compound's properties. Studies on related N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have shown that even small changes to the N-alkyl group can impact cytotoxic activity. nih.govnih.gov For instance, replacing the N-ethyl group with allyl, cyclopentyl, or acetyl groups could modulate receptor binding affinity, selectivity, and metabolic stability. nih.gov

Aromatic Ring Substitution: The 4-methoxy group on the phenyl ring is a key feature. Exploring the impact of other substituents at this position, or the introduction of additional groups on the aromatic ring, could lead to derivatives with enhanced potency or novel biological activities.

Alpha-Methyl Group Modification: The ethyl group at the alpha position of the ethylamine (B1201723) chain is a defining characteristic. Comparing its effects to derivatives with different alkyl chains at this position could provide insights into the steric and electronic requirements for biological interactions. Studies on N-ethyl-hexedrone analogues have demonstrated that the length of the alpha-carbon side-chain influences pharmacological effects. ub.eduub.edu

These SAR studies will be instrumental in identifying lead compounds for various therapeutic targets and will contribute to a deeper understanding of the molecular pharmacology of this class of compounds.

Advanced Spectroscopic Characterization of Chirality and Conformational Dynamics

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. The three-dimensional arrangement of atoms is critical for biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. Advanced spectroscopic techniques are essential for characterizing the chirality and conformational dynamics of this molecule.

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules in solution. rsc.orgdtu.dk Future research should involve the use of VCD, in conjunction with computational modeling, to unequivocally assign the absolute configuration of the enantiomers of this compound. This technique can also provide detailed information about the molecule's preferred conformations in different solvent environments, which is crucial for understanding its interaction with biological targets. dtu.dk

Further conformational analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods such as Density Functional Theory (DFT) will provide a comprehensive understanding of the molecule's three-dimensional structure and flexibility. nih.gov This knowledge is fundamental for rational drug design and for interpreting SAR data.

High-Throughput Computational Screening for New Applications

High-throughput computational screening, including molecular docking and virtual screening, offers a rapid and cost-effective approach to identify potential new applications for this compound and its derivatives. nih.govresearchgate.nettokushima-u.ac.jpresearchgate.net

Future computational studies should involve:

Molecular Docking on CNS Receptors: Given the phenethylamine (B48288) scaffold, a primary focus should be on docking studies against a panel of central nervous system (CNS) receptors, such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters and receptors. benthamscience.com This can help predict the compound's potential psychoactive or neurological effects.

Virtual Screening of Large Chemical Libraries: By creating virtual libraries of derivatives, researchers can screen them against a wide range of biological targets, including enzymes, ion channels, and G-protein coupled receptors (GPCRs). nih.govresearchgate.nettokushima-u.ac.jp This approach could uncover unexpected therapeutic applications beyond the CNS. For instance, in silico screening has been successfully used to identify potential inhibitors for targets like the STAT3 N-terminal domain and PLC-γ. nih.govresearchgate.net

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial for prioritizing derivatives with favorable drug-like characteristics for further experimental investigation. tcichemicals.com

These computational approaches will guide synthetic efforts and biological testing, accelerating the discovery of novel and valuable applications for this class of compounds.

Elucidation of Broader Biological Pathways (In Vitro)

While computational studies can predict potential interactions, in vitro pharmacological and biological assays are essential to confirm these predictions and to elucidate the broader biological pathways affected by this compound.

Future in vitro research should include:

Receptor Binding and Functional Assays: Comprehensive screening against a panel of receptors and transporters will determine the compound's binding affinities and functional activities (agonist, antagonist, or modulator). This is critical for understanding its mechanism of action. Studies on bivalent phenethylamines have provided evidence for multiple substrate-binding sites within a single transporter, a concept that could be explored for this compound. nih.gov

Cell-Based Assays: Evaluating the effects of the compound and its derivatives on various cell lines can reveal potential therapeutic applications, such as anticancer or anti-inflammatory activity. For example, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been identified as tubulin polymerization inhibitors with anti-proliferative activity. nih.govnih.gov

Metabolic Stability Studies: Investigating the metabolic pathways of this compound in human liver microsomes or other in vitro systems will provide insights into its biotransformation and potential drug-drug interactions. nih.gov

These in vitro studies will provide a detailed pharmacological profile of the compound and its derivatives, which is a prerequisite for any potential therapeutic development.

Development of Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient synthetic methods is a critical aspect of modern chemical research. Future work on this compound should focus on sustainable synthetic strategies.

Key areas for investigation include:

Biocatalytic Synthesis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical synthesis. nih.govmdpi.com Reductive aminases, for instance, have been successfully used for the N-alkylation of amines. nih.govacs.orgcam.ac.uk Future research should explore the use of engineered enzymes for the direct N-ethylation of 1-(4-methoxyphenyl)ethylamine, which would be a highly atom-economical and sustainable route. nih.govacs.orgcam.ac.uk Lipases can also be employed for the synthesis of related amide compounds in green solvents. nih.govmdpi.com

Asymmetric Synthesis: Developing efficient asymmetric synthetic routes is crucial for obtaining enantiomerically pure forms of the compound. google.com This can involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction. While various methods exist for the synthesis of the parent compound, 1-(4-methoxyphenyl)ethylamine, optimizing these for N-ethylation in a stereoselective manner is a key future goal. google.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. Exploring the application of flow chemistry to the synthesis of this compound and its derivatives could lead to more sustainable and cost-effective manufacturing processes.

By focusing on these green and sustainable synthetic methodologies, researchers can ensure that the future development and potential applications of this compound are both scientifically advanced and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl[1-(4-methoxyphenyl)ethyl]amine, and how do phase-transfer catalysts (PTCs) influence reaction efficiency?

  • Methodology : The compound can be synthesized via reductive amination or alkylation of 4-methoxyphenylacetone with ethylamine. Phase-transfer catalysts like PEG-400 or Aliquate-336 (quaternary ammonium salts) enhance reaction rates in biphasic systems by facilitating ion transfer between aqueous and organic phases. For example, PEG-400 improved yields in analogous syntheses of cyclohexanol derivatives .
  • Data Consideration : Monitor reaction progress via TLC or HPLC. Optimize catalyst loading (typically 5–10 mol%) and solvent polarity to minimize side products like over-alkylation.

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

  • Methodology : Use a combination of 1H^1H/13C^{13}C-NMR to confirm structural features (e.g., ethylamine and methoxyphenyl groups). LC-MS or GC-MS detects impurities (<2% threshold). Purity can be quantified via HPLC with a C18 column and UV detection at 254 nm, as demonstrated for structurally similar amines .
  • Critical Parameters : Ensure deuterated solvents (e.g., CDCl3_3) are free of protonated contaminants for NMR. Calibrate MS instruments using reference standards.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H335 hazard). In case of skin contact, wash immediately with soap and water. Store at –20°C in airtight containers away from oxidizers, as recommended for related arylalkylamines .
  • Waste Disposal : Neutralize acidic or basic residues before disposing through approved chemical waste channels.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts or resolving agents are suitable?

  • Methodology : Employ asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes) or kinetic resolution with enzymes (lipases). For racemic mixtures, diastereomeric salt formation with tartaric acid derivatives can separate enantiomers. A study on N-benzyl analogs achieved 91% yield for racemic products using NaBH4_4-mediated reductions, suggesting similar approaches .
  • Optimization : Screen chiral auxiliaries (e.g., (S)-α-methylbenzylamine) and monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

  • Methodology : Conduct pH-dependent stability studies (e.g., 0.1 M HCl/NaOH at 25–80°C) with HPLC quantification. The methoxy group’s electron-donating effect likely enhances aryl ring stability, while the ethylamine moiety may undergo hydrolysis under strong acids. Compare degradation pathways to structurally related compounds like venlafaxine intermediates .
  • Advanced Analysis : Use 1H^1H-NMR to track proton exchange or decomposition products. Computational modeling (DFT) can predict reactive sites.

Q. How does this compound interact with biological targets, and what in silico tools predict its pharmacokinetic properties?

  • Methodology : Perform molecular docking (AutoDock Vina) against receptors like serotonin transporters, leveraging homology models from venlafaxine studies. Predict logP (2.5–3.5) and pKa (9.5–10.5) using ChemAxon or SwissADME. Validate predictions with experimental solubility assays in PBS (pH 7.4) .
  • Validation : Cross-reference with analogs (e.g., despropionyl fentanyl derivatives) to assess binding affinity trends .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for NaBH4_4-mediated reductions of imine intermediates: How can reproducibility be improved?

  • Analysis : reports 91% yield for NaBH4_4-based reductions, while other studies note variability due to moisture sensitivity. Pre-drying solvents (THF over molecular sieves) and inert atmospheres (N2_2/Ar) mitigate side reactions.
  • Resolution : Standardize reaction conditions (e.g., 0°C addition of NaBH4_4, strict anhydrous protocols) and characterize intermediates via IR (C=N stretch at ~1650 cm1^{-1}) .

Methodological Tables

Parameter Optimized Condition Reference
Catalytic PTC Loading8 mol% PEG-400
HPLC Mobile PhaseAcetonitrile:H2 _2O (70:30)
Chiral Resolution Agent(R)-Mandelic Acid
Stability (pH 7.4, 25°C)>95% over 24 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.